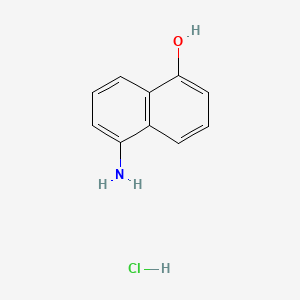

1-Naphthalenol, 5-amino-, hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-aminonaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1-6,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPLYMVBUQERLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83-55-6 (Parent) | |

| Record name | 1-Naphthalenol, 5-amino-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063134214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0069705 | |

| Record name | 1-Naphthalenol, 5-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63134-21-4 | |

| Record name | 1-Naphthalenol, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63134-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenol, 5-amino-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063134214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 5-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 5-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-NAPHTHOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Exploration

Conventional Organic Synthesis Routes to 5-Amino-1-naphthol (B160307) Derivatives

The synthesis of 5-amino-1-naphthol and its derivatives often starts from naphthalene (B1677914) or its substituted forms, employing various reactions to introduce amino and hydroxyl groups onto the naphthalene core.

Amination and Hydroxylation Strategies

The introduction of amino (amination) and hydroxyl (hydroxylation) groups onto an aromatic ring like naphthalene is a fundamental aspect of synthesizing aminonaphthols. One-step catalytic amination of naphthalene to produce naphthylamine has been demonstrated with high yields using vanadium catalysts. researchgate.net This direct approach is considered more atom-efficient and environmentally friendly than traditional methods that involve nitration followed by reduction. researchgate.net The process can be influenced by factors such as temperature, the presence of sulfuric acid, and the catalyst composition. researchgate.net For instance, mixed oxides containing V(V) and Mo(VI) have shown to be active amination catalysts in a sulfuric acid solution. researchgate.net

Hydroxylation of naphthalene can be achieved through various methods, including enzymatic approaches. An engineered fungal aromatic peroxygenase has been used to selectively convert naphthalene into 1-naphthol (B170400) with high regioselectivity. nih.gov This biocatalytic method operates under mild conditions and is powered by catalytic amounts of hydrogen peroxide. nih.gov

Precursor Transformation Studies (e.g., from Naphthalene and its Substituted Derivatives)

The synthesis of 5-amino-1-naphthol derivatives often begins with commercially available naphthalene precursors. For example, 2-naphthol (B1666908) can be converted to 2-naphthylamine (B18577) via the Bucherer reaction. mdpi.com Subsequent reactions, such as the Sugasawa reaction for C-acetylation and reduction of the acetyl group, can lead to the formation of amino-alcohols which are versatile intermediates. mdpi.com

Another approach involves the use of substituted naphthalenes. For instance, the synthesis of certain naphthol derivatives has been achieved in three steps: a Diels-Alder cycloaddition reaction with furan, a copper(II) trifluoromethanesulfonate-catalyzed aromatization, and a subsequent bromination reaction. nih.gov

Multi-component reactions offer an efficient route to complex molecules in a single step. The Betti reaction, for example, can be used to synthesize 1-(α-aminoalkyl)naphthols from aldehydes, β-naphthol, and secondary amines, often employing a reusable catalyst like H-ZSM-5. sci-hub.se Similarly, grindstone chemistry has been utilized for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com

Regioselective Synthesis Approaches

Regioselectivity, the control of where chemical reactions occur on a molecule, is crucial in the synthesis of specific isomers of aminonaphthols. For example, the twofold electrochemical amination of naphthalene has been shown to regioselectively install nitrogen functionalities at the 1 and 5 positions. researchgate.net This method utilizes a boron-doped diamond anode. researchgate.net

In another example of regioselective synthesis, copper-catalyzed borylative cyclization of o-(cyano)phenyl propargyl carbonates leads to the highly efficient and regioselective formation of 3-boryl-1-naphthylamines. researchgate.net Furthermore, the synthesis of specific benzo[c]pyrazolo aip.orgresearchgate.netnaphthyridine derivatives has been achieved through a regioselective multi-component "on-water" reaction. rsc.org

Electropolymerization Techniques for Poly(5-amino-1-naphthol) Synthesis

Electropolymerization is a key technique for creating thin, conductive polymer films of poly(5-amino-1-naphthol) directly onto an electrode surface. This method is advantageous for applications such as electrochemical sensors due to the good adhesion and direct electrical contact between the polymer and the electrode. revistabionatura.com

Electrochemical Polymerization Conditions and Mechanisms

The electropolymerization of 5-amino-1-naphthol can be carried out using techniques like cyclic voltammetry. scientific.netrsc.org During this process, the monomer is oxidized at the electrode surface, leading to the formation of radical cations that then couple to form the polymer film. The growth of the polymer film can be observed by the gradual increase in the cyclic voltammetry currents with each successive cycle. abechem.com The process is typically performed in a suitable electrolyte solution, such as a phosphate (B84403) buffer. rsc.org

The mechanism of electropolymerization can be complex, sometimes involving simultaneous adsorption and a three-dimensional nucleation and growth process. researchgate.net Studies on similar amino-aromatic compounds suggest that the growth can occur via the direct incorporation of monomer species. researchgate.net The synthesis of poly(5-amino-1-naphthol) doped with heteropolyanions has also been reported, which can impart specific electrocatalytic properties to the resulting film. aip.org

Control of Film Morphology and Thickness

The morphology and thickness of the poly(5-amino-1-naphthol) film are critical for its performance in applications like sensors. These properties can be controlled by adjusting the electropolymerization parameters.

Key Parameters for Controlling Film Properties:

| Parameter | Effect on Film |

| Number of Cycles | The thickness of the polymer film generally increases with the number of consecutive cyclic voltammetry scans. abechem.com |

| Monomer Concentration | The concentration of the 5-amino-1-naphthol monomer in the electrolyte solution will influence the rate of polymerization and the final film thickness. |

| Scan Rate | The potential scan rate during cyclic voltammetry can affect the morphology and properties of the deposited polymer film. |

| pH of Electrolyte | The pH of the solution can impact the electrochemical behavior of the monomer and the resulting polymer. revistabionatura.com |

Scanning electron microscopy (SEM) is a common technique used to study the surface morphology of the resulting polymer films. revistabionatura.comscientific.net By carefully controlling the electropolymerization conditions, it is possible to create films with desired characteristics for specific applications.

Synthesis of Composite Materials Utilizing Poly(5-amino-1-naphthol)

Poly(5-amino-1-naphthol), an amino-substituted polynaphthol, serves as a foundational polymer for creating more complex composite materials, such as poly(azomethines). The synthesis of the base polymer can be achieved through oxidative polymerization. In a process analogous to the polymerization of its isomer, 8-amino-2-naphthol, 5-amino-1-naphthol can be polymerized in a basic aqueous solution using an oxidizing agent like hydrogen peroxide (H₂O₂). uludag.edu.tr The reaction proceeds via the formation of phenoxy radicals, which then couple to form the polymer chains. The reaction is typically carried out at an elevated temperature for several hours. uludag.edu.tr

Once synthesized, the resulting poly(5-amino-1-naphthol) (PANAP) can be further reacted to form composite materials. For instance, the polymer can be condensed with aldehydes to create poly(azomethines) or Schiff base polymers (PANAPSB). These materials exhibit interesting electrochemical and photophysical properties, making them subjects of research for applications in electronics and material science. uludag.edu.tr The properties of these polymers, such as glass transition temperature (Tg) and molecular weight, are crucial for their application and can be determined using techniques like Differential Scanning Calorimetry (DSC) and Gel Permeation Chromatography (GPC). uludag.edu.tr

Table 1: Physicochemical Properties of an Analogous Polymer System Data based on poly(8-amino-2-naphthol) (PANAP) and its Schiff base derivative (PANAPSB) as a model for poly(5-amino-1-naphthol) composites.

| Property | PANAP (analog) | PANAPSB (analog) | Source |

| Glass Transition Temp. (Tg) | 159 °C | 150 °C | uludag.edu.tr |

| Optical Band Gap | 1.61 eV | 1.57 eV | uludag.edu.tr |

| Synthesis Yield | 70% | 60% | uludag.edu.tr |

Derivatization Chemistry and Functionalization Strategies

The presence of both an amino group and a hydroxyl group on the naphthalene ring makes 5-amino-1-naphthol a versatile platform for derivatization and the synthesis of a wide range of functionalized molecules.

Synthesis of Substituted 5-Amino-1-naphthol Analogs

Several strategies exist for creating substituted analogs of 5-amino-1-naphthol, each yielding derivatives with unique properties and applications.

One common derivatization is N-acetylation , where the amino group is converted to an acetamido group. This transformation has been observed in metabolic studies of 5-amino-1-naphthol (5A1N) in rats, which produced 5-acetamido-1-naphthol (5AA1N) along with other conjugates. nih.gov This reaction typically involves reacting the amine with an acetylating agent like acetic anhydride.

A highly efficient method for generating a diverse library of analogs is the Betti reaction . This one-pot, multicomponent reaction involves the condensation of a naphthol, an aldehyde, and an amine (typically a secondary amine). tandfonline.comsci-hub.se When 5-amino-1-naphthol is used, the reaction occurs at the activated position ortho to the hydroxyl group, yielding 1-(α-aminoalkyl)-5-aminonaphthols. This catalyst-free approach is known for its high yields, mild reaction conditions, and simple purification processes. tandfonline.com

Table 2: Examples of Aminoalkylnaphthols Synthesized via Betti Reaction Based on the synthesis from 2-naphthol as a model system.

| Aldehyde | Amine | Product Yield | Source |

| Benzaldehyde | Piperidine | 94% | tandfonline.com |

| 4-Chlorobenzaldehyde | Piperidine | 95% | tandfonline.com |

| 4-Methylbenzaldehyde | Pyrrolidine | 96% | tandfonline.com |

| Benzaldehyde | Morpholine | 93% | tandfonline.com |

Furthermore, the unique electronic properties of 5-amino-1-naphthol have led to its use as a novel matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) mass spectrometry, particularly for analyzing phosphorylated peptides, where it shows superior performance compared to analogs like 1,5-diaminonaphthalene. sigmaaldrich.com

Exploration of Reaction Pathways for Azo Dye Precursor Formation

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes from 5-amino-1-naphthol typically follows a two-step pathway: diazotization and azo coupling.

In this pathway, 5-amino-1-naphthol acts as the coupling component . The process begins with the diazotization of a primary aromatic amine (the diazo component), such as aniline (B41778) or sulfanilic acid, using a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures. This reaction forms a reactive diazonium salt. byjus.com

The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile, attacking the electron-rich ring of the coupling component, 5-amino-1-naphthol. scialert.net The coupling position on the naphthol ring is directed by the existing hydroxyl and amino groups. This reaction is typically carried out in a neutral to alkaline medium, which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion, thus facilitating the electrophilic attack. The resulting molecule contains the characteristic azo linkage that forms the chromophore responsible for the dye's color. scialert.net Many commercial azo dyes are based on aminonaphthol structures. nih.govnih.gov

Development of Novel Heterocyclic Scaffolds Incorporating the Naphthol Moiety

The naphthalene nucleus is a privileged scaffold in medicinal chemistry and material science. nih.govnih.gov 5-Amino-1-naphthol serves as a valuable starting material for the construction of novel heterocyclic systems, leveraging the reactivity of its hydroxyl and amino functionalities.

A prominent route to heterocyclic scaffolds is through the derivatives obtained from the Betti reaction (aminoalkylnaphthols). These intermediates can undergo intramolecular cyclization to form complex heterocyclic structures. For example, the reaction of naphthols with amines and formaldehyde (B43269) is a well-established method for synthesizing naphthoxazines , a class of heterocyclic compounds that can be polymerized to high-performance thermosetting resins. researchgate.net

Furthermore, multicomponent reactions (MCRs) provide an efficient strategy for building diverse N/O-containing heterocyclic frameworks from naphthol precursors. fardapaper.irchemicalbook.com These one-pot reactions allow for the rapid assembly of complex molecules such as chromenes, xanthenes, and various fused heterocyclic systems by reacting the naphthol with other building blocks. fardapaper.irchemicalbook.com The electron-rich nature of the naphthol ring facilitates its participation in these transformations, leading to the creation of large libraries of compounds with potential biological or material applications. astate.edu

Catalytic Approaches in 5-Amino-1-naphthol Synthesis and Transformation

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental footprint of chemical transformations involving 5-amino-1-naphthol. Both the synthesis of its derivatives and the synthesis of the naphthol scaffold itself can be improved using catalytic methods.

A key transformation, the synthesis of aminoalkylnaphthol derivatives via the Betti reaction, can be significantly influenced by catalysts. While the reaction can proceed without a catalyst, various catalytic systems have been developed to improve its efficiency. tandfonline.com One notable example is the use of H-ZSM-5 zeolite as a heterogeneous, reusable catalyst. sci-hub.se This acidic zeolite facilitates the reaction at room temperature, offering high yields, short reaction times, and easy catalyst recovery and reuse with minimal loss of activity. sci-hub.se

Table 3: Reusability of H-ZSM-5 Catalyst in Betti Reaction Data based on the reaction of benzaldehyde, pyrrolidine, and 2-naphthol.

| Run | Yield |

| 1st | 92% |

| 2nd | 87% |

| 3rd | 82% |

| 4th | 73% |

| Source: sci-hub.se |

In addition to zeolites, novel nanostructured catalysts have been explored. For the synthesis of 1-(α-Aminoalkyl)-2-naphthols, a nano-Schiff base complex of nickel has been successfully employed as an effective catalyst in a one-pot, three-component synthesis. tandfonline.com

Catalysis is also relevant to the synthesis of the parent 1-naphthol structure. Directed evolution has been used to engineer a fungal peroxygenase enzyme to act as a highly selective biocatalyst for the hydroxylation of naphthalene to 1-naphthol. nih.gov This enzymatic approach operates under mild conditions, is powered by catalytic amounts of H₂O₂, and achieves high regioselectivity (97%) with a high total turnover number. nih.gov Such biocatalytic methods represent a green alternative for producing key chemical precursors.

Structural and Spectroscopic Characterization in Research Contexts

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. However, published crystallographic data for 1-Naphthalenol, 5-amino-, hydrochloride could not be located in the reviewed sources. The following subsections address the specific areas of crystallographic analysis as outlined.

Determination of Crystal Packing and Molecular Conformation

Specific research findings from single-crystal X-ray diffraction analysis detailing the crystal packing and molecular conformation of this compound are not available in the surveyed scientific literature.

Investigation of Intermolecular Interactions (Hydrogen Bonding, π–π Stacking)

A detailed investigation of the intermolecular forces, such as hydrogen bonding and π–π stacking interactions, within the crystal lattice of this compound, based on experimental crystallographic data, has not been reported in the available sources.

Crystallographic Studies of Derivatized Forms

Crystallographic studies focused specifically on derivatized forms originating from this compound were not identified in the reviewed literature.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insight into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Elucidation

Comprehensive peer-reviewed studies focused on the infrared (IR) spectrum of this compound for the purpose of functional group identification and detailed structural elucidation are not present in the available scientific databases. While major chemical suppliers confirm the existence of the compound, they note that analytical data is not collected for it. sigmaaldrich.com

Raman Spectroscopy for Polymeric Structure Confirmation

No research articles or spectroscopic data detailing the use of Raman spectroscopy to confirm or analyze the potential polymeric structure of this compound were found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, ¹H NMR spectroscopy would confirm the number and connectivity of protons on the naphthalene (B1677914) ring. The chemical shifts and coupling constants of these aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing ammonium (B1175870) group (-NH₃⁺). In a related isomer, 4-Amino-1-naphthol (B40241) Hydrochloride, ¹H NMR spectra in DMSO-d₆ clearly resolve the signals for the aromatic protons, which appear in the range of 7.0 to 9.0 ppm. tcichemicals.com

¹³C NMR spectroscopy provides complementary information by identifying all unique carbon atoms in the molecule. The spectrum for 5-amino-1-naphthol (B160307) shows distinct signals for each of the ten carbon atoms of the naphthalene skeleton. chemicalbook.com The carbons directly attached to the hydroxyl and amino groups (C1 and C5) are significantly shifted due to the strong shielding/deshielding effects of these substituents. In the hydrochloride salt, the protonation of the amino group would further influence the chemical shift of C5 and adjacent carbons. By analyzing these chemical shifts, researchers can unambiguously confirm the 1,5-substitution pattern on the naphthalene ring. chemicalbook.com

Table 2: Representative ¹³C NMR Data for 5-Amino-1-naphthol This data is for the base compound. Chemical shifts will vary slightly for the hydrochloride salt.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| Carbons attached to -OH and -NH₂ | ~140 - 155 |

| Other aromatic carbons | ~105 - 130 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of 5-amino-1-naphthol are studied using UV-Visible absorption and fluorescence spectroscopy, which probe the transitions between electronic energy levels.

The UV-Visible spectrum of 5-amino-1-naphthol is characterized by electronic transitions within the naphthalene chromophore, which are significantly modified by the amino and hydroxyl substituents. nist.gov Research on the closely related 1-aminonaphthalene shows that the presence of the amino group causes a substantial red shift (a shift to longer wavelengths) of the first electronic transition (S₁←S₀) by nearly 2000 cm⁻¹ compared to unsubstituted naphthalene. researchgate.net This is attributed to the conjugative effect of the amino group's lone pair of electrons with the naphthalene π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. nih.gov This S₁←S₀ transition in aminonaphthalenes is mainly b-axis polarized. researchgate.net Theoretical analyses, such as Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the energies of electronic transitions and correlate them with the observed absorption bands, confirming the intramolecular charge transfer (ICT) character of these transitions. nih.gov

Aminonaphthols are known to exhibit fascinating excited-state proton transfer (ESPT) phenomena, where the acidity of the functional groups can change dramatically upon photoexcitation. nih.gov For the closely related isomer 5-amino-2-naphthol, the protonation state of the amino group acts as a pH-dependent "on/off" switch for the photoacidity of the hydroxyl group. rsc.org

In the case of this compound, the amino group is protonated in the ground state (-NH₃⁺). Upon excitation, the molecule's behavior would be analogous to the protonated form of other aminonaphthols. Studies on these systems show that when the amino group is protonated, the hydroxyl group becomes a much stronger acid in the excited state (its pKₐ* value drops significantly). rsc.org This can lead to ESPT from the hydroxyl group to a suitable proton acceptor, such as water molecules in the solvent cage. Time-resolved emission spectroscopy is a key technique used to track the formation and decay of the various excited-state species involved, including the initially excited cation, the neutral form, and potentially a zwitterion. rsc.org

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and deduce the structure of compounds through analysis of their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) of the base compound, 5-amino-1-naphthol, provides a precise molecular weight of 159.1846 g/mol , corresponding to the molecular formula C₁₀H₉NO. nist.gov The mass spectrum displays a prominent molecular ion peak (M⁺˙) at m/z 159. nist.gov The fragmentation pattern observed in the mass spectrum is crucial for structural confirmation. Common fragmentation pathways for such aromatic compounds involve the loss of small, stable neutral molecules. For 5-amino-1-naphthol, a significant fragment is observed at m/z 130, which corresponds to the loss of a formyl radical (•CHO) or carbon monoxide (CO), a characteristic fragmentation for naphthols. nist.gov Analysis of these fragments helps to confirm the presence and arrangement of the functional groups on the naphthalene core.

Beyond simple identification, the compound has also been explored as a novel matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of phosphorylated peptides, highlighting its utility in advanced proteomics research. researchmap.jp

Table 3: Major Ions in the Electron Ionization Mass Spectrum of 5-Amino-1-naphthol

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Ion Identity |

| 159 | 100 | Molecular Ion [M]⁺˙ |

| 131 | ~50 | [M-CO]⁺˙ |

| 130 | ~80 | [M-CHO]⁺˙ |

| 103 | ~30 | [C₈H₇]⁺ |

Mass Spectrometry Techniques

Matrix-Assisted Laser Desorption/Ionization (MALDI-ISD) for Peptide Analysis

5-Amino-1-naphthol (5,1-ANL), the free base of the titular compound, has been identified as a novel and effective matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) mass spectrometry, particularly for the analysis of phosphorylated peptides. scientific.net MALDI-ISD is a fragmentation method used for amino acid sequencing that occurs immediately after laser irradiation within the ion source. nih.gov The choice of matrix is critical as it interacts with the peptide sample to facilitate fragmentation. nih.gov

Research has shown that while conventional matrices like 2,5-dihydroxybenzoic acid (2,5-DHB) and 1,5-diaminonaphthalene (1,5-DAN) perform poorly in generating fragment ions from phosphorylated peptides, 5,1-ANL yields superior results. scientific.netkoreascience.kr150.164.74 A comparative study evaluated the ion yields of ISD fragments from both non-modified and phosphorylated peptides using three different 1,5-naphthalene derivative matrices. The suitability of these matrices was estimated by comparing the signal-to-noise (S/N) ratio of the resulting c'-series ions. scientific.netkoreascience.kr

The findings indicated a clear difference in performance depending on the peptide's modification status. For non-modified peptides, the order of effectiveness based on S/N values was 1,5-DAN > 5,1-ANL > 1,5-dihydroxynaphthalene (B47172) (1,5-DHN). scientific.netkoreascience.kr However, for phosphorylated peptides, the order was reversed, with 5,1-ANL being the most effective: 5,1-ANL > 1,5-DHN > 1,5-DAN. scientific.netkoreascience.kr The 5,1-ANL matrix provided the highest ion yields for mono-, di-, and tetraphosphorylated peptides, highlighting its specific utility in post-translational modification (PTM) analysis. scientific.net150.164.74 This enhanced performance is attributed to the matrix's hydrogen-donating properties, which are crucial for the radical-induced fragmentation process in ISD. 150.164.74

| Matrix Compound | Performance with Non-Modified Peptides (S/N Ratio) | Performance with Phosphorylated Peptides (S/N Ratio) | Key Finding |

|---|---|---|---|

| 5-Amino-1-naphthol (5,1-ANL) | Good | Excellent | Highest ion yields for mono-, di-, and tetraphosphorylated peptides. |

| 1,5-Diaminonaphthalene (1,5-DAN) | Excellent | Poor | Highest hydrogen-donating ability but ineffective for phosphorylated peptides. |

| 1,5-Dihydroxynaphthalene (1,5-DHN) | Fair | Good | Outperforms 1,5-DAN for phosphorylated peptides. |

| 2,5-Dihydroxybenzoic acid (2,5-DHB) | Poor (Implied) | Poor | A conventional matrix that is less suitable for ISD of phosphorylated peptides. |

Surface Characterization of Polymeric Films (e.g., Atomic Force Microscopy, XPS)

5-Amino-1-naphthol serves as a monomer that can be electropolymerized to create thin polymeric films with specific functionalities. researchgate.net These films, referred to as poly(5-amino-1-naphthol) or poly-5A1N, are utilized in applications such as electrochemical sensors. scientific.netresearchgate.net The characterization of the surface of these films is essential to understanding their performance and properties. Advanced techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are employed for this purpose.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to obtain a topographic map of a sample's surface. For polymeric films, AFM provides critical data on surface morphology, including roughness and the presence of specific structural features. Studies have been conducted on poly(5-amino-1-naphthol) ultrathin films to analyze their surface characteristics. nih.gov In the context of sensor development, a film of poly-5A1N can be created as a highly interferent-resistive membrane. researchgate.net The mass change and corresponding thickness of such films during their formation can be monitored in situ using techniques like electrochemical quartz crystal microbalance (EQCM). researchgate.net The resulting poly-5A1N films can be just several tens of nanometers thick. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis is crucial for confirming the successful polymerization and chemical integrity of films like poly-5A1N. While specific XPS studies on poly(5-amino-1-naphthol) are not detailed in the provided search results, the technique is widely applied to characterize similar functionalized polymer films. For a poly-5A1N film, XPS would be used to:

Confirm the presence of nitrogen, oxygen, and carbon on the surface.

Analyze the high-resolution spectra of the N 1s, O 1s, and C 1s core levels to determine their chemical states. For instance, the N 1s spectrum would confirm the presence of amine groups, and the O 1s spectrum would confirm hydroxyl groups.

The characterization of these polymeric films is vital for applications like creating bilayered sensors, where a poly-5A1N layer might be combined with another polymer layer containing an enzyme, such as glucose oxidase, for biosensing applications. researchgate.net

| Technique | Information Obtained | Relevance to Poly(5-amino-1-naphthol) Films |

|---|---|---|

| Atomic Force Microscopy (AFM) | Surface topography, roughness, and morphology at the nanoscale. | Used to study the surface of ultrathin poly(5-amino-1-naphthol) films. nih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states at the surface. | Would confirm the presence and chemical environment of N (amine) and O (hydroxyl) functional groups. |

| Electrochemical Quartz Crystal Microbalance (EQCM) | Monitors mass change and film thickness during deposition. | Used to measure the in-situ growth of poly-5A1N films during electropolymerization. researchgate.net |

| Scanning Electron Microscopy (SEM) | Provides images of surface morphology. | Utilized for morphological characterization of modified electrodes, including those with poly-5A1N. scientific.net |

Computational and Theoretical Investigations

Molecular Modeling and Simulation

Conformational Analysis of 1-Naphthalenol, 5-amino-, hydrochloride and its Derivatives

The three-dimensional arrangement of atoms and the rotational freedom around single bonds, known as conformation, are critical determinants of a molecule's physical and chemical properties. For this compound, and its derivatives, conformational analysis provides insight into the molecule's stability, reactivity, and potential interactions with biological targets. While specific conformational studies on the hydrochloride salt are limited in publicly available literature, extensive analysis has been performed on the parent compound, 5-amino-1-naphthol (B160307).

Crystallographic studies of 5-amino-1-naphthol reveal a structure where the amino and hydroxy groups are key players in defining the solid-state conformation. researchgate.netnih.govnih.gov These groups function as both hydrogen bond donors and acceptors. researchgate.netnih.gov In the crystal lattice, molecules are interconnected through chains of intermolecular N—H···O—H··· interactions, creating a two-dimensional polymeric sheet. nih.govnih.gov This hydrogen-bonding network is similar to that observed in naphthalene-1,5-diol. researchgate.netnih.gov

Within this layered structure, molecules are further organized into slipped stacks through π–π stacking interactions between the naphthalene (B1677914) rings, with an interplanar distance of approximately 3.450 Å. researchgate.netnih.gov The amino nitrogen atom exhibits sp³ hybridization, and the attached hydrogen atoms are situated on the same side of the aromatic ring system. researchgate.netnih.gov One of the hydrogen atoms on the amino group does not participate in this primary hydrogen-bonding network. nih.gov

Computational methods, such as those used in the analysis of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, can be employed to explore the conformational landscape in solution. mdpi.com These studies often involve quantum chemical calculations and Nuclear Overhauser Effect (NOE) spectroscopy to determine predominant conformers and the influence of substituents on molecular geometry. mdpi.com For this compound, the protonation of the amino group would significantly alter its hydrogen bonding capacity and electronic distribution, likely leading to different conformational preferences compared to the free base. The positively charged ammonium (B1175870) group would act as a stronger hydrogen bond donor, potentially leading to different crystal packing or solution conformations.

Table 1: Crystallographic Data for 5-Amino-1-naphthol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₉NO | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | researchgate.net |

| a (Å) | 4.8607 (2) | nih.gov |

| b (Å) | 12.3175 (6) | nih.gov |

| c (Å) | 13.0565 (5) | nih.gov |

| Volume (ų) | 781.71 (6) | nih.gov |

| π–π Stacking Distance (Å) | 3.450 (4) | researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. cmu.ac.th These models are invaluable in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and designing derivatives with enhanced potency or desired properties. nih.gov

For the design of derivatives based on the 1-Naphthalenol, 5-amino- scaffold, QSAR studies would involve synthesizing a library of analogues with varied substituents and correlating their measured biological activities with calculated molecular descriptors. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., LogP).

A typical QSAR study on chalcone (B49325) derivatives, for instance, used the Genetic Function Algorithm (GFA) to build a model for anticancer activity. cmu.ac.th The resulting equation related the half-maximal inhibitory concentration (pIC₅₀) to specific atomic charges (qC1, qC10, qC15), the energy of the lowest unoccupied molecular orbital (E LUMO), and the logarithm of the partition coefficient (Log P). cmu.ac.th This model successfully predicted the activity of new chlorochalcone (B8783882) derivatives, demonstrating the utility of QSAR in guiding synthetic efforts. cmu.ac.th

Similarly, a QSAR study on naproxen (B1676952) derivatives developed models to predict anti-inflammatory activity. researchgate.net The best model correlated biological activity with descriptors related to molecular shape and charge distribution (BCUT_SMR_3 and vsurf_Wp6). researchgate.net Such studies highlight that by identifying the key molecular properties that govern activity, QSAR can guide the modification of a parent structure like this compound to improve its biological profile. For example, if a QSAR model indicated that higher lipophilicity and specific electronic features on the naphthalene ring enhance activity, new derivatives could be designed and synthesized accordingly.

Table 2: Example of a QSAR Model for Anticancer Activity of Chlorochalcone Derivatives

| QSAR Equation: pIC₅₀ = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x E LUMO) + (0.208 x Log P) | |

|---|---|

| Statistical Parameter | Value |

| R² (internal) | 0.743 |

| R² (external) | 0.744 |

| Adjusted R² | 0.700 |

| Predicted Residual Sum of Squares (PRESS) | 1.177 |

Data sourced from a study on chlorochalcone derivatives to illustrate QSAR model parameters. cmu.ac.th

Theoretical Studies on Substituent Effects and Reactivity

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding how the addition of different functional groups (substituents) to a core molecule like this compound alters its electronic properties. These properties include the distribution of electron density, frontier molecular orbital (HOMO-LUMO) energies, and the dipole moment, which collectively determine the molecule's reactivity and physical characteristics such as non-linear optical (NLO) behavior. orgchemres.org

Substituents are broadly classified as electron-donating groups (EDGs) like -NH₂ and -OH, or electron-withdrawing groups (EWGs) like -NO₂ and -CN. orgchemres.org In a study on 1-(benzothiazolylamino) methyl-2-naphthol derivatives, it was found that EDGs destabilized the frontier orbitals (raised their energy), while EWGs stabilized them (lowered their energy). orgchemres.org This modulation of the HOMO-LUMO energy gap is a key strategy in tuning molecular properties.

A significant area where substituent effects are exploited is in the design of materials with NLO properties. NLO materials are important for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β). researchgate.net Generally, molecules with a large dipole moment, a small HOMO-LUMO energy gap, and an extended π-conjugated system exhibit enhanced NLO properties. nih.govanalis.com.my

For naphthalene-based systems, the introduction of strong donor and acceptor groups can induce intramolecular charge transfer (ICT), significantly increasing the NLO response. analis.com.my For example, theoretical calculations on azobenzene (B91143) derivatives showed that extending π-conjugation and adding amine donor groups increased the two-photon absorption cross-section by nearly an order of magnitude. nih.gov Therefore, by strategically placing substituents on the 1-Naphthalenol, 5-amino- scaffold, it is theoretically possible to design derivatives with tailored electronic and NLO properties.

Table 3: Theoretical NLO Properties of a Naphthalen-1-yl Ethynylated-Chalcone Derivative

| Parameter | Calculated Value |

|---|---|

| Total Dipole Moment (μ_tot) | 2.93 D |

| Isotropy Polarizability (<α>) | 57.52 × 10⁻²⁴ esu |

| Anisotropy of Polarizability (Δα) | 86.81 × 10⁻²⁴ esu |

| First Hyperpolarizability (β_tot) | 420.51 × 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap | 3.51 eV |

Data from a computational study on a naphthalene derivative to illustrate NLO parameters. analis.com.my

A primary goal of computational chemistry is to develop theoretical models that can accurately predict and explain experimental observations. The correlation between theoretical calculations and experimental reactivity is essential for validating the computational methods and providing reliable insights into reaction mechanisms and molecular behavior.

One of the most direct correlations is seen in QSAR studies, where theoretically calculated descriptors are directly mapped onto experimentally measured biological activities. cmu.ac.th The statistical significance of a QSAR model (e.g., high R² value) indicates a strong correlation between the computed structural properties and the experimental outcome. cmu.ac.th

Substituent effects on reactivity are often quantified experimentally using Hammett constants (σ), which measure the electronic influence of a substituent on a reaction center. nih.gov Theoretical studies have shown that calculated properties, such as changes in thermodynamic parameters (ΔG, ΔH) or frontier orbital energies, often exhibit a linear correlation with these Hammett constants. orgchemres.orgnih.gov For instance, a study on a phenylalanine-incorporated cyclic peptide found a very good linear correlation (R² > 0.98) between the conformational free energies (ΔG°) and the Hammett constants of substituents on the phenyl ring. nih.gov

For this compound, theoretical calculations could predict how different substituents on the naphthalene ring would affect its acidity (pKa), oxidation potential, or susceptibility to electrophilic aromatic substitution. These theoretical predictions can then be verified through laboratory experiments. For example, DFT calculations can predict the most likely site for electrophilic attack, which can be confirmed by carrying out a reaction (e.g., nitration or halogenation) and analyzing the product distribution. The agreement between theoretical predictions and experimental results provides confidence in the model's ability to describe the molecule's reactivity. rsc.org

Chemical Reactivity and Mechanistic Studies

Oxidation and Reduction Mechanisms

The presence of both electron-donating amino and hydroxyl groups on the naphthalene (B1677914) ring makes 1-Naphthalenol, 5-amino-, hydrochloride susceptible to oxidation through both electrochemical and enzymatic means.

Electrochemical Oxidation Pathways

The electrochemical oxidation of 5-amino-1-naphthalenol has been shown to result in the formation of a polymeric film on the electrode surface. This process, known as electropolymerization, suggests a pathway involving the initial oxidation of the monomer to form reactive radical species. researchgate.netmdpi.com While detailed mechanistic studies specifically for the hydrochloride salt are limited, the general behavior of aminonaphthols and related compounds provides a strong basis for its electrochemical oxidation pathway.

The initial step in the electrochemical oxidation is likely a one-electron abstraction from either the amino or the hydroxyl group, forming a radical cation. The specific group that is oxidized first depends on the applied potential and the pH of the medium. Given that the amino group is generally more easily oxidized than the hydroxyl group, it is plausible that the initial oxidation occurs at the nitrogen atom.

The resulting radical cation can then undergo deprotonation to form a neutral radical. This radical species is highly reactive and can participate in several follow-up reactions, including coupling with another radical or a neutral monomer molecule. This coupling process leads to the formation of dimers, trimers, and ultimately a polymer chain. The resulting polymer of 5-amino-1-naphthalenol has been described as non-conducting. mdpi.com

A plausible electrochemical oxidation pathway can be summarized as follows:

| Step | Description |

| 1. Initial Oxidation | The 5-amino-1-naphthalenol molecule undergoes a one-electron oxidation at the electrode surface, likely at the amino group, to form a radical cation. |

| 2. Deprotonation | The radical cation loses a proton to form a neutral radical intermediate. |

| 3. Radical Coupling | The neutral radicals couple with each other or with neutral monomer molecules to form dimers and oligomers. |

| 4. Polymerization | The oligomers continue to react and grow, leading to the formation of a polymeric film on the electrode surface. |

This table is a representation of a plausible electrochemical oxidation pathway based on the behavior of similar compounds.

Enzymatic Oxidation Mechanisms

Enzymes, particularly oxidoreductases like laccases and tyrosinases, are known to catalyze the oxidation of phenolic and aminoaromatic compounds. nih.govnih.gov The enzymatic oxidation of 5-amino-1-naphthalenol is expected to proceed through mechanisms involving the formation of radical or quinone species.

Laccases, which are multi-copper containing enzymes, catalyze the one-electron oxidation of a wide range of substrates, including phenols and aromatic amines. nih.govnih.gov The oxidation of 5-amino-1-naphthalenol by laccase would likely involve the formation of an aryloxy radical from the hydroxyl group or an aminyl radical from the amino group. These radicals can then undergo non-enzymatic coupling reactions to form dimers, oligomers, and polymers. researchgate.net

Tyrosinases, on the other hand, are copper-containing monooxygenases that catalyze the o-hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. While 5-amino-1-naphthalenol is already a substituted naphthol, tyrosinase could potentially oxidize the hydroxyl group to a quinone-like structure.

The general mechanism for the laccase-mediated oxidation can be outlined as:

| Step | Description |

| 1. Substrate Binding | The 5-amino-1-naphthalenol molecule binds to the active site of the laccase enzyme. |

| 2. One-Electron Oxidation | The enzyme abstracts one electron from the substrate, forming a radical species (aryloxy or aminyl radical). |

| 3. Radical Diffusion and Coupling | The radical diffuses from the active site and undergoes coupling reactions with other radicals or neutral molecules. |

| 4. Polymer Formation | The coupling reactions continue, leading to the formation of polymeric products. |

This table illustrates a generalized mechanism for laccase-catalyzed oxidation.

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system of 5-amino-1-naphthalenol is activated towards electrophilic substitution due to the presence of the electron-donating amino and hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the case of 5-amino-1-naphthalenol, the -OH group at C1 and the -NH2 group at C5 significantly influence the regioselectivity of these reactions.

Plausible Electrophilic Substitution Reactions:

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Substitution at positions ortho/para to the activating groups, considering steric hindrance. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Halogenation at activated positions on the ring. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group at a sterically accessible activated position. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylation at an activated position, though the presence of the amino group can complicate this reaction by coordinating with the Lewis acid catalyst. |

This table presents potential electrophilic substitution reactions and is based on general principles of aromatic chemistry.

Nucleophilic aromatic substitution on the naphthalene ring of 5-amino-1-naphthalenol is generally less favorable unless the ring is substituted with strong electron-withdrawing groups. However, the hydroxyl group can be deprotonated to form a naphthoxide ion, which can then act as a nucleophile in reactions such as Williamson ether synthesis.

Reaction Mechanisms in Polymerization Processes

As mentioned in the electrochemical oxidation section, 5-amino-1-naphthalenol can undergo polymerization. The mechanism of this polymerization is believed to be primarily through a radical pathway.

Radical Polymerization Mechanisms

The polymerization of 5-amino-1-naphthalenol, whether initiated electrochemically or enzymatically, proceeds through the formation of radical intermediates. The initial step is the oxidation of the monomer to a radical cation, followed by deprotonation to a neutral radical. These radicals then couple to form dimers, which can be further oxidized and coupled to form oligomers and eventually a polymer.

The polymerization of similar compounds like aminophenols often leads to the formation of complex, branched, and cross-linked structures due to the multiple reactive sites on the aromatic ring. The resulting polymers are often colored and possess interesting electronic and optical properties.

Role of Amino and Hydroxyl Groups in Polymer Linkage

The amino and hydroxyl groups are central to the polymerization of 5-amino-1-naphthalenol as they are the primary sites for the initial oxidation that generates the radical species necessary for chain propagation. The linkage in the resulting polymer can occur through various connections, including C-C, C-N, and C-O-C bonds.

The specific type of linkage formed depends on the resonance structures of the radical intermediates and steric factors. For example, a radical centered on the nitrogen atom could couple with a carbon atom on another monomer unit, leading to a C-N linkage. Similarly, a radical on a carbon atom of the naphthalene ring could couple with another carbon atom, forming a C-C bond between monomer units. The hydroxyl group can also participate in forming ether linkages (C-O-C) under certain conditions. The final polymer is likely a complex network of these different linkages.

Complexation Chemistry with Metal Ions

The structure of 5-amino-1-naphthol (B160307), featuring both an amino and a hydroxyl group, makes it a potential ligand for coordination with metal ions. chemimpex.com These functional groups can act as electron-pair donors, forming coordinate bonds with metal centers. This ability to form stable complexes is a known characteristic of aminonaphthol derivatives, which are utilized in the synthesis of various dyes that can chelate with metal ions. chemimpex.comorientjchem.org

Detailed ligand binding studies specifically for this compound are not extensively documented in the reviewed literature. However, the fundamental coordination chemistry of related compounds provides insight into its potential behavior. The amino and hydroxyl groups on the naphthalene ring can act as binding sites. nih.gov In the solid state, the parent compound, 5-amino-1-naphthol, exhibits intermolecular hydrogen bonding where both the amino and hydroxyl groups act as donors and acceptors. nih.govnih.gov This indicates the availability of lone pairs for coordination.

In the broader context of aminonaphthol derivatives, studies on azo dyes synthesized from similar precursors show that they form stable complexes with transition metals. orientjchem.org For instance, an azo dye derived from 1-amino-2-naphthol-4-sulphonic acid coordinates with metal ions through the hydroxyl oxygen and the nitrogen of the azo group. orientjchem.org This suggests that 5-amino-1-naphthol could potentially act as a bidentate ligand, coordinating to a metal ion via the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a stable chelate ring. The formation of such complexes is often accompanied by a distinct color change, a principle that is utilized in the colorimetric detection of certain metal ions. chemimpex.com

The structure of 5-amino-1-naphthol inherently influences the reactivity of its potential metal complexes. The positions of the amino and hydroxyl groups (at the 5- and 1-positions, respectively) on the rigid naphthalene ring dictate the geometry of the chelate ring that can be formed. The formation of a six-membered ring upon chelation with a metal ion is plausible, which is a thermodynamically favorable arrangement.

The electronic properties of the naphthalene system also play a crucial role. The electron-donating nature of both the amino and hydroxyl groups can enhance the electron density on the metal center upon coordination. This, in turn, can affect the redox properties and catalytic activity of the resulting metal-organic complex. The crystal structure of 5-amino-1-naphthol reveals that the amino nitrogen atom exhibits sp3 hybridization. nih.gov This geometry, along with the π-system of the naphthalene rings, would influence the spatial arrangement and stability of any resulting metal complexes.

Table 1: Crystallographic Data for 5-Amino-1-naphthol

| Parameter | Value |

| Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Crystal System | Orthorhombic |

| a | 4.8607 (2) Å |

| b | 12.3175 (6) Å |

| c | 13.0565 (5) Å |

| V | 781.71 (6) ų |

| Z | 4 |

| Data sourced from a 2009 study by Czapik et al. nih.gov |

Hydrolytic Stability and Degradation Pathways in Chemical Systems

Naphthols, in general, can undergo oxidation to form quinone-type structures. The amino group can also be a site of oxidative degradation. The stability of the compound in an aqueous solution would likely be pH-dependent, as the protonation state of the amino and hydroxyl groups would change with pH, affecting their reactivity. While detailed degradation pathways have been proposed for related compounds like α-naphthol under specific conditions such as plasma treatment in aqueous solution, similar dedicated studies for 5-amino-1-naphthol were not identified. iaea.org Therefore, a definitive degradation pathway for this compound under various hydrolytic conditions cannot be detailed at this time.

Advanced Materials and Chemical Systems Applications Research

Electrochemical Sensor Development

The monomer 5-amino-1-naphthol (B160307) is particularly useful in the development of electrochemical sensors due to its ability to be electropolymerized into a stable and conductive polymer film, poly(5-amino-1-naphthol). This polymer, when deposited on an electrode surface, enhances its sensitivity and selectivity towards various analytes.

Poly(5-amino-1-naphthol) Modified Electrodes for Analyte Quantification

Researchers have successfully used 5-amino-1-naphthol to modify electrodes for the quantification of specific analytes. The process typically involves the electropolymerization of the monomer onto a substrate, such as a pencil graphite (B72142) electrode (PGE), creating a poly(5-amino-1-naphthol) film (P5A1N). This modified electrode, for instance, a P5A1N/PGE, demonstrates enhanced electrochemical activity compared to a bare electrode. The modification creates a surface that is more conducive to the electrochemical reactions of target molecules, leading to improved measurement signals.

For example, a disposable sensor for the quantification of the biogenic amine tyramine (B21549) was developed by modifying a pencil graphite electrode with electropolymerized 5-amino-1-naphthol. researchgate.netscientific.net Similarly, these modified electrodes have been fabricated for the parallel determination of vitamins like pyridoxine (B80251) and riboflavin (B1680620). researchgate.net The polymer film's unique morphology and electrochemical properties are crucial for the sensor's performance. researchgate.net In some applications, poly(5-amino-1-naphthol) has been used to create a highly interferent-resistive membrane, which is a critical component in the design of continuous monitoring sensors for molecules like glucose. koreascience.kr

Investigation of Sensing Mechanisms (e.g., for Biogenic Amines, Vitamins)

The sensing mechanism of poly(5-amino-1-naphthol) modified electrodes is based on the electrocatalytic oxidation of the target analyte on the electrode surface. The polymer film facilitates the electron transfer process, resulting in a measurable electrical signal, such as a peak in a differential pulse voltammogram.

Biogenic Amines: Biogenic amines, such as tyramine, are organic nitrogenous compounds that can indicate food spoilage. researchgate.net A P5A1N-modified electrode can detect tyramine by measuring its oxidation peak at a specific potential, which in one study was found to be 0.596 V. researchgate.netscientific.net The presence of the polymer film enhances the oxidation signal, allowing for sensitive quantification. Biogenic amines are considered important markers for determining the freshness and quality of food. nih.gov

Vitamins: The simultaneous detection of multiple vitamins is another application. An electrochemical sensor using a P5A1N-modified pencil graphite electrode has been reported for the parallel determination of pyridoxine (vitamin B6) and riboflavin (vitamin B2). researchgate.net The sensor is capable of distinguishing the oxidation peaks of both vitamins, enabling their simultaneous quantification in a single measurement. researchgate.net

Performance Metrics of Electrochemical Sensors (e.g., Limit of Detection, Sensitivity)

The performance of these electrochemical sensors is evaluated based on several key metrics, including the limit of detection (LOD), linear range, and sensitivity. The LOD represents the lowest concentration of an analyte that can be reliably detected. The linear range is the concentration range over which the sensor's response is directly proportional to the analyte concentration.

Below are the reported performance metrics for electrochemical sensors based on poly(5-amino-1-naphthol) modified electrodes for the detection of tyramine, pyridoxine, and riboflavin. researchgate.net

| Analyte | Linear Range(s) | Limit of Detection (LOD) |

| Tyramine | 100 nM to 50 µM and 50 µM to 600 µM | 89.8 nM |

| Pyridoxine (Vitamin B6) | 10 µM to 700 µM | 0.7687 µM |

| Riboflavin (Vitamin B2) | 20 µM to 400 µM | 0.1535 µM |

These performance metrics indicate that sensors based on poly(5-amino-1-naphthol) can be highly sensitive and suitable for applications in food quality analysis and pharmaceutical studies. researchgate.net

Application in Energy Conversion Systems

The chemical properties of 1-Naphthalenol, 5-amino-, hydrochloride suggest its potential utility in energy conversion systems, particularly in microbial fuel cells (MFCs), although direct experimental application in published literature is not prominent. The theoretical basis for this application lies in its potential to act as an electron shuttle.

Role as an Electron Shuttle in Microbial Fuel Cells

In microbial fuel cells, microorganisms generate electrons by breaking down organic matter. mdpi-res.com A significant challenge in MFC technology is the efficient transfer of these electrons from the microbes to the anode of the fuel cell. mdpi-res.com One mechanism to facilitate this is mediated electron transfer (MET), where a redox-active molecule, known as an electron shuttle, transports electrons from the bacteria to the anode.

Compounds with quinone-like structures are known to be effective electron shuttles. Given that 5-amino-1-naphthol is an aromatic amine and phenol, it possesses redox activity and could theoretically function as an electron shuttle. In this hypothetical role, the compound would be reduced by accepting electrons from the metabolic processes of the microorganisms within the MFC. The reduced form of the compound would then diffuse to the anode, where it would be oxidized, releasing the electrons to the external circuit and thereby generating an electrical current. This process would allow the compound to be regenerated and continue shuttling electrons.

Optimization of Electron Transfer Efficiency

To optimize the electron transfer efficiency if this compound were to be used as an electron shuttle in an MFC, several factors would need to be considered. The goal is to maximize the rate at which electrons are moved from the microbial cells to the anode.

Key optimization strategies would include:

Concentration of the Shuttle: The concentration of the electron shuttle in the MFC's anodic chamber would need to be optimized. Too low a concentration would result in a limited rate of electron transfer, while an excessively high concentration could be toxic to the microorganisms or lead to unwanted side reactions.

Electrode Material and Surface Modification: The choice of anode material and any modifications to its surface are critical. A high-surface-area anode would provide more sites for the electron shuttle to interact with. Modifying the anode with catalysts could also lower the activation energy for the oxidation of the shuttle, thereby increasing the electron transfer rate.

Stability of the Shuttle: The chemical and electrochemical stability of the 5-amino-1-naphthol under the operating conditions of the MFC would be crucial. The compound must be able to undergo many redox cycles without significant degradation to be effective over the long term.

pH of the Anolyte: The pH of the solution in the anode chamber can affect both the microbial metabolism and the redox potential of the electron shuttle. Therefore, maintaining an optimal pH is essential for efficient electron transfer.

By systematically investigating these parameters, the efficiency of a hypothetical MFC system utilizing 5-amino-1-naphthol as an electron shuttle could be maximized.

Exploration in Optical and Electronic Materials

The inherent electronic and structural properties of this compound make it a compound of interest for applications in optical and electronic materials. The aromatic naphthalene (B1677914) system, combined with electron-donating amino and hydroxyl groups, provides a foundation for creating materials with unique functionalities.

Research into 1-naphthol (B170400) derivatives has highlighted their potential for non-linear optical (NLO) applications. researchgate.net Theoretical studies on substituted 1-naphthols show that the presence and position of electron-donating and electron-withdrawing groups significantly influence the material's polarizability and hyperpolarizability, which are key metrics for NLO performance. researchgate.net Specifically, the combination of an aromatic structure with the polarity provided by substituents makes these compounds promising for NLO devices. researchgate.net Computational analysis of various 1-naphthol derivatives has demonstrated that their NLO effects can be significantly greater than that of urea, a standard reference material. researchgate.net The strategic placement of substituents on the naphthol rings is crucial for enhancing these properties. researchgate.net

Use as a Precursor for Specialty Polymers and Functional Coatings

One of the most significant applications of this compound is as a monomer for the synthesis of specialty polymers. These polymers exhibit valuable properties, including electrical conductivity and strong adhesion, making them suitable for functional coatings.

The monomer this compound can be polymerized to form conducting polymers, often through chemical or electrochemical oxidation methods. ias.ac.inpaperpublications.org The synthesis of poly(1-aminonaphthalene) has been achieved using chemical oxidative polymerization with ammonium (B1175870) persulfate in a hydrochloric acid solution. ias.ac.in The resulting polymers are soluble in polar solvents like DMSO and NMP. ias.ac.in

The electrical conductivity of these polymers is a key characteristic. The structure of the resulting polymer, particularly the way monomer units are linked, affects its conductivity. ias.ac.in Doping is a common method used to enhance the electrical conductivity of these polymers. ijres.org The characterization of these polymers typically involves spectroscopic methods like FTIR and UV-Vis, thermal analysis (TGA/DTA), and conductivity measurements. ias.ac.inijres.org

Table 1: Synthesis and Properties of Aminonaphthalene-Based Polymers

| Polymer | Synthesis Method | Key Characteristics |

|---|---|---|

| Poly(1-aminonaphthalene) (PNA-1) | Chemical Oxidative Polymerization | Soluble in polar solvents (DMSO, NMP); exhibits electrical conductivity. ias.ac.in |

This table summarizes findings from studies on polymers derived from aminonaphthalene monomers, illustrating the methods used and the resulting polymer characteristics.

Polymers derived from aminonaphthols can be applied as coatings on various substrates, where their adhesive properties are crucial. The functional groups on the monomer, namely the hydroxyl and amino groups, are expected to promote strong adhesion to surfaces. The layer-by-layer (LbL) deposition technique is a versatile method for creating thin, functional polymer films on material surfaces. nih.gov While not specifically detailing poly(5-amino-1-naphthol), studies on similar polyelectrolyte multilayer (PEM) films show that surface properties can be precisely controlled to influence adhesion. nih.gov For instance, the stiffness and chemical composition of films made from polymers like poly(allylamine hydrochloride) (PAH) can be adjusted to enhance cell adhesion and proliferation. nih.gov This suggests that coatings derived from this compound could be engineered for specific interfacial applications, such as in biomaterials or for corrosion protection. bohrium.com

Application as Chemical Reagents and Adsorbents in Analytical Systems

Beyond materials science, this compound and related compounds have applications in analytical chemistry. Their reactive functional groups and aromatic structure allow them to be used as reagents for detecting other substances and as building blocks for adsorbent materials.

For example, the parent compound 1-naphthol is a well-known analytical reagent used in the Molisch's test for carbohydrates and the Sakaguchi test for detecting arginine in proteins. atamanchemicals.com This demonstrates the utility of the naphthol structure in colorimetric assays.

Furthermore, materials derived from related monomers can act as effective adsorbents. In one study, a tryptophan-modified bentonite (B74815) clay was used to remove Naphthol Blue Black dye from aqueous solutions. jeeng.net The adsorption was most effective at a low pH of 1, where the amine groups on the adsorbent were protonated, leading to a strong electrostatic attraction with the anionic dye. jeeng.net The study found the adsorption process fit the Sips isotherm model, indicating a multilayer adsorption process. jeeng.net This highlights the potential for polymers or composites derived from this compound to be used in wastewater treatment for the removal of dye pollutants.

Table 2: Adsorption Study of Naphthol Blue Black Dye

| Adsorbent | Target Analyte | Optimum pH | Isotherm Model Fit |

|---|

This table presents results from an adsorption study using a modified adsorbent to remove an organic dye, showcasing the conditions and model that best describe the adsorption behavior.

Chromatographic Supports for Biomolecule Separation

Reagent in Colorimetric Assays for Metal Ion Detection

The application of this compound as a primary reagent in colorimetric assays for the detection of metal ions is not extensively documented in the reviewed scientific literature. While various naphthol derivatives and other organic chemosensors have been developed for the colorimetric and fluorometric sensing of metal ions such as Al³⁺ and Fe³⁺, specific research highlighting 1-Naphthalenol, 5-amino- in this role is not prominent. researchgate.netresearchgate.net General methodologies for metal ion detection often involve nanoparticle-based sensor arrays or other functionalized molecules. nih.govspringernature.com

Matrix Materials for Mass Spectrometry

A significant area of research for this compound (also known by its non-salt form synonym, 5-amino-1-naphthol or 5,1-ANL) is its use as a matrix material in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.govrsc.org This compound has been identified as a novel and effective matrix, particularly for the analysis of peptides that have undergone post-translational modifications, such as phosphorylation. researchgate.netgoogle.com

In MALDI, the matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft ionization of the analyte molecules. The choice of matrix is critical for successful analysis. Research has shown that conventional matrices like 2,5-dihydroxybenzoic acid (2,5-DHB) and 1,5-diaminonaphthalene (1,5-DAN) produce poor fragment ion yields for phosphorylated peptides in MALDI In-Source Decay (ISD) analysis. google.com

5-amino-1-naphthol has emerged as a superior alternative for this specific application. researchgate.netnih.gov Studies comparing its performance against other naphthalene derivatives have demonstrated its efficacy. For the analysis of phosphorylated peptides, 5,1-ANL provides the highest ion yields of ISD fragments, enabling more effective sequencing and characterization of these important biomolecules. researchgate.netgoogle.com The performance for non-modified peptides is also robust, though 1,5-DAN may show slightly better signal-to-noise ratios in those specific cases. researchgate.net The utility of 5,1-ANL has also been demonstrated in obtaining detailed fragmentation spectra for proteins like equine apo-myoglobin. arakut.ac.ir

Table 1: Comparative Performance of MALDI-ISD Matrices for Peptides

| Peptide Type | Matrix Performance (Signal-to-Noise Ratio) | Source |

|---|---|---|

| Non-modified Peptides | 1,5-DAN > 5,1-ANL > 1,5-DHN | researchgate.net |

| Phosphorylated Peptides | 5,1-ANL > 1,5-DHN > 1,5-DAN | researchgate.net |

Research into Anti-Corrosion Properties and Coatings

The broader class of aminophenol compounds, to which 1-Naphthalenol, 5-amino- belongs, has been noted for its industrial application in the development of anti-corrosive coatings. researchgate.net These compounds can function as corrosion inhibitors by adsorbing onto a metal surface and forming a protective barrier against corrosive agents. The presence of both amino (-NH₂) and hydroxyl (-OH) groups can facilitate strong bonding to metal surfaces. nih.gov

Furthermore, amino alcohols are recognized as effective multifunctional additives in waterborne coatings, where they can improve pigment dispersion and contribute to the anti-corrosive properties of the final film. pcimag.com However, while the general classes of aminophenols and aminonaphthols are subjects of interest in corrosion science, specific and detailed research focusing exclusively on this compound as a primary anti-corrosion agent or coating component was not prominent in the reviewed literature. researchgate.netarakut.ac.irresearchgate.netnih.govresearchgate.netmdpi.com

Biochemical Interaction Studies in Vitro and Mechanistic Focus

Enzyme Activity and Substrate Specificity Investigations

The compound 5-amino-1-naphthalenol has been a subject of investigation in enzymology, particularly as a substrate for bacterial enzymes involved in the degradation of aromatic compounds.

Research has identified 5-amino-1-naphthol (B160307) as a substrate for the enzyme 1-Naphthol-2-Hydroxylase (1-NH). This enzyme is a key component in the metabolic pathway for carbaryl, a type of pesticide, in certain soil bacteria. Studies on different strains of Pseudomonas have demonstrated that their respective 1-NH enzymes can process 5-amino-1-naphthol.

Specifically, 1-Naphthol-2-Hydroxylase purified from Pseudomonas sp. strain C6, which degrades carbaryl, was found to effectively use 5-amino-1-naphthol as a substrate. researchgate.net Similarly, the 1-NH enzyme from another carbaryl-degrading Pseudomonas strain, C4, also showed activity with 5-amino-1-naphthol, though it exhibited a preference for its primary substrate, 1-naphthol (B170400). nih.govresearchgate.net The enzyme hydroxylates the substrate at the ortho position to yield 1,2-dihydroxynaphthalene. nih.gov This demonstrates the enzyme's broad substrate specificity, allowing it to act on substituted naphthols. nih.gov

Kinetic analyses of 1-Naphthol-2-Hydroxylase have provided quantitative insights into its interaction with 5-amino-1-naphthol. For the enzyme isolated from Pseudomonas sp. strain C6, 5-amino-1-naphthol was found to be a high-affinity substrate, exhibiting a Michaelis constant (Kₘ) of 6.4 μM. researchgate.net This value is even lower than that for the enzyme's primary substrate, 1-naphthol (Kₘ = 9.1 μM), suggesting a very strong affinity for 5-amino-1-naphthol. researchgate.net

In studies with the enzyme from Pseudomonas strain C4, the activity towards 5-amino-1-naphthol was 54% of the activity observed with 1-naphthol. nih.govresearchgate.net This research also noted that, similar to 1-naphthol, 5-amino-1-naphthol can cause substrate inhibition at higher concentrations. nih.gov

| Enzyme Source | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain C6 | 5-amino-1-naphthol | Kₘ | 6.4 μM | researchgate.net |

| Pseudomonas sp. strain C6 | 1-naphthol (for comparison) | Kₘ | 9.1 μM | researchgate.net |

| Pseudomonas sp. strain C4 | 5-amino-1-naphthol | Relative Activity | 54% (compared to 1-naphthol) | nih.govresearchgate.net |

| Pseudomonas sp. strain C4 | 5-amino-1-naphthol | Inhibition | Substrate inhibition observed | nih.gov |